molecular formula C10H15NO2 B3043989 Ethyl 1-isocyanocyclohexanecarboxylate CAS No. 97846-69-0

Ethyl 1-isocyanocyclohexanecarboxylate

Cat. No. B3043989
CAS RN: 97846-69-0
M. Wt: 181.23 g/mol
InChI Key: SMWFSZZMKYXJQU-UHFFFAOYSA-N
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Description

Ethyl 1-Isocyanocyclohexanecarboxylate is a chemical compound with the CAS Number 97846-69-0 . It is categorized under Esters .


Molecular Structure Analysis

The molecular formula of Ethyl 1-Isocyanocyclohexanecarboxylate is C10H15NO2 . The InChI Code is 1S/C10H15NO2/c1-3-13-9(12)10(11-2)7-5-4-6-8-10/h3-8H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 1-Isocyanocyclohexanecarboxylate is 181.23 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl 1-isocyanocyclohexanecarboxylate is used in the synthesis of various compounds. For instance, it was involved in the enantioselective synthesis of Ceralure B1, a potent attractant for the Mediterranean fruit fly. This synthesis was achieved through steps including asymmetric Diels–Alder reaction and iodolactonization (Raw & Jang, 2000).
  • The compound has been synthesized and its structure analyzed by techniques such as X-ray analysis. This was exemplified in the synthesis of Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate (Kurbanova et al., 2019).
  • Structural studies of related compounds like ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate have been conducted using NMR spectroscopy to understand their conformational behavior (Arias-Pérez et al., 1995).

Role in Plant Physiology

  • Derivatives of ethyl 1-isocyanocyclohexanecarboxylate have been studied for their role in plant physiology. For example, research on 1-aminocyclopropane-1-carboxylic acid, a precursor in ethylene biosynthesis in plants, has provided insights into the conversion processes in various plant tissues (Hoffman et al., 1982).
  • The enzyme 1-aminocyclopropane-1-carboxylate synthase, which converts S-adenosyl-L-methionine to 1-aminocyclopropane-1-carboxylic acid, is a key step in ethylene synthesis in higher plants. Its structure and catalytic activity have been extensively studied (Jakubowicz, 2002).

Application in Agricultural Biotechnology

  • Ethyl 1-isocyanocyclohexanecarboxylate derivatives have potential applications in agricultural biotechnology. For instance, the use of 1-methylcyclopropene, an inhibitor of ethylene action, has been explored for its effects on fruits and vegetables. This research aids in understanding the role of ethylene in ripening and senescence (Blankenship & Dole, 2003).

properties

IUPAC Name

ethyl 1-isocyanocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-13-9(12)10(11-2)7-5-4-6-8-10/h3-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWFSZZMKYXJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-isocyanocyclohexanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-isocyanocyclohexanecarboxylate
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Ethyl 1-isocyanocyclohexanecarboxylate
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Ethyl 1-isocyanocyclohexanecarboxylate
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Ethyl 1-isocyanocyclohexanecarboxylate
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Ethyl 1-isocyanocyclohexanecarboxylate

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